3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with other substances .Scientific Research Applications
Synthesis and Crystallography
Research in the field of crystallography and molecular synthesis often involves the preparation of compounds through the condensation reactions of specific aldehydes with other organic molecules. For instance, the synthesis of N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide methanol monosolvate involves a reaction of 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide, demonstrating the utility of similar aldehydes in generating new compounds with potential applications in molecular recognition and material sciences (Su, Gu, & Lin, 2011).
Molecular Modeling and Theoretical Studies
Compounds like (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one have been synthesized and subjected to detailed analysis using Density Functional Theory (DFT), which provides insights into their molecular structure and potential applications in the development of materials with specific electronic properties. Such studies highlight the importance of structural modifications, including the introduction of halogen and amino groups, in tailoring the properties of organic molecules for specific applications (Urdaneta et al., 2019).
Antibacterial and Antifungal Activities
Research on the antibacterial and antifungal properties of hydrazone compounds derived from condensation reactions involving dimethylaminobenzaldehyde suggests potential biomedical applications. These compounds, characterized by their structural features and assessed for their biological activities, offer insights into designing new molecules with enhanced therapeutic efficacies against various microbial pathogens (He & Xue, 2021).
Organic Electronics and Catalysis
The synthesis and functionalization of aromatic aldehydes, including those structurally related to 3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde, play a crucial role in the development of materials for organic electronics and catalysis. For example, the preparation of inherently chiral calix[4]arene-based compounds for enantioselective aldol reactions showcases the application of these molecules in asymmetric catalysis, which is fundamental to pharmaceutical manufacturing and synthetic chemistry (Xu, Li, Chen, & Huang, 2008).
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-(dimethylamino)-2-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClINO/c1-12(2)8-4-3-7(10)9(11)6(8)5-13/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHJEBZUZLUGEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=C(C=C1)Cl)I)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(dimethylamino)-2-iodobenzaldehyde |
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